Cas no 14367-67-0 ((2R)-2-methyl-3-phenylpropanoic acid)

(2R)-2-methyl-3-phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanoic acid, a-methyl-, (R)-
- (2R)-2-methyl-3-phenylpropanoic acid
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- Inchi: 1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1
- InChI Key: MCIIDRLDHRQKPH-MRVPVSSYSA-N
- SMILES: C(C1C=CC=CC=1)[C@@H](C)C(=O)O
(2R)-2-methyl-3-phenylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R990080-5mg |
(2R)-2-methyl-3-phenylpropanoic acid |
14367-67-0 | 5mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-212803-0.05g |
(2R)-2-methyl-3-phenylpropanoic acid |
14367-67-0 | 95% | 0.05g |
$361.0 | 2023-05-31 | |
1PlusChem | 1P01BBO7-500mg |
(2R)-2-methyl-3-phenylpropanoic acid |
14367-67-0 | 95% | 500mg |
$1563.00 | 2024-06-20 | |
Aaron | AR01BBWJ-1g |
(2R)-2-methyl-3-phenylpropanoic acid |
14367-67-0 | 95% | 1g |
$2166.00 | 2025-02-14 | |
Aaron | AR01BBWJ-10g |
(2R)-2-methyl-3-phenylpropanoic acid |
14367-67-0 | 95% | 10g |
$9234.00 | 2023-12-16 | |
A2B Chem LLC | AW07159-500mg |
(2R)-2-methyl-3-phenylpropanoic acid |
14367-67-0 | 95% | 500mg |
$1313.00 | 2024-04-20 | |
A2B Chem LLC | AW07159-2.5g |
(2R)-2-methyl-3-phenylpropanoic acid |
14367-67-0 | 95% | 2.5g |
$3247.00 | 2024-04-20 | |
Aaron | AR01BBWJ-500mg |
(2R)-2-methyl-3-phenylpropanoic acid |
14367-67-0 | 95% | 500mg |
$1695.00 | 2025-02-14 | |
Aaron | AR01BBWJ-2.5g |
(2R)-2-methyl-3-phenylpropanoic acid |
14367-67-0 | 95% | 2.5g |
$4221.00 | 2025-02-14 | |
A2B Chem LLC | AW07159-5g |
(2R)-2-methyl-3-phenylpropanoic acid |
14367-67-0 | 95% | 5g |
$4790.00 | 2024-04-20 |
(2R)-2-methyl-3-phenylpropanoic acid Related Literature
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on (2R)-2-methyl-3-phenylpropanoic acid
Recent Advances in the Study of (2R)-2-methyl-3-phenylpropanoic acid (CAS: 14367-67-0) in Chemical Biology and Pharmaceutical Research
The compound (2R)-2-methyl-3-phenylpropanoic acid (CAS: 14367-67-0) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This chiral carboxylic acid derivative is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its bioactive properties. Recent studies have focused on its synthesis, stereochemical purity, and biological activity, particularly in the context of inflammation and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the enantioselective synthesis of (2R)-2-methyl-3-phenylpropanoic acid using novel biocatalytic methods. The researchers achieved >99% enantiomeric excess (ee) through engineered ketoreductases, highlighting the compound's importance as a chiral building block for pharmaceutical intermediates. This advancement addresses previous challenges in obtaining high optical purity at industrial scales.
In pharmacological research, (2R)-2-methyl-3-phenylpropanoic acid has shown promising results as a modulator of peroxisome proliferator-activated receptors (PPARs). A 2024 preclinical study demonstrated its selective PPARγ partial agonist activity with reduced side effects compared to full agonists like rosiglitazone. The compound's unique stereochemistry appears crucial for this differential activity profile, suggesting potential applications in type 2 diabetes treatment with improved safety.
The metabolic fate of (2R)-2-methyl-3-phenylpropanoic acid was recently elucidated through advanced mass spectrometry techniques. Researchers identified three primary Phase I metabolites and characterized their pharmacokinetic profiles in rodent models. Interestingly, the (2R) configuration showed significantly slower clearance than its (2S) counterpart, emphasizing the importance of stereochemistry in drug design.
Emerging applications in chemical biology include the use of (2R)-2-methyl-3-phenylpropanoic acid as a molecular scaffold for targeted protein degradation. Several PROTAC (proteolysis targeting chimera) candidates incorporating this structure have demonstrated enhanced cellular permeability and target engagement, as reported in a 2024 Nature Chemical Biology publication.
Ongoing clinical trials are evaluating derivatives of (2R)-2-methyl-3-phenylpropanoic acid for inflammatory bowel disease, with preliminary Phase I results showing favorable safety profiles. The compound's structural features allow for selective modulation of gut microbiota while maintaining systemic anti-inflammatory effects, representing a novel therapeutic approach.
Future research directions include exploration of the compound's potential in neurodegenerative diseases, where its ability to cross the blood-brain barrier and modulate neuroinflammation pathways may prove valuable. Additionally, computational studies are underway to design next-generation derivatives with improved target specificity and metabolic stability.
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